Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16773008
InChI: InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
SMILES:
Molecular Formula: C15H20ClNO2S
Molecular Weight: 313.8 g/mol

Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16773008

Molecular Formula: C15H20ClNO2S

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H20ClNO2S
Molecular Weight 313.8 g/mol
IUPAC Name tert-butyl 3-(4-chlorophenyl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Standard InChI Key MEYYYYJAZMMAHH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Synthetic Methodologies

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization reactions. A common approach involves:

  • Gabriel Synthesis: Reaction of 1,4-dibromobutane with potassium phthalimide, followed by hydrolysis to yield pyrrolidine .

  • Reductive Amination: Condensation of succinaldehyde with ammonia under hydrogenation conditions .

Sulfanylation at C3

Introducing the 4-chlorophenylsulfanyl group requires careful optimization:

StepReagents/ConditionsYield
Thiolation4-Chlorobenzenethiol, CuI, DMF, 80°C65–75% (predicted)
Protection/DeprotectionBoc-anhydride (for N-protection), TFA (for deprotection)>90%

This step contrasts with sulfonylation routes, where sulfonyl chlorides are used under basic conditions .

Esterification

The tert-butyl carbamate is installed via:

  • Schotten-Baumann Reaction: Reaction with tert-butoxycarbonyl chloride (Boc₂O) in dichloromethane with triethylamine .

Critical ParameterOptimal Value
Temperature0–5°C (initial), then 25°C
Reaction Time12–24 hours

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL), moderate in ethanol (~15 mg/mL) .

  • Stability: Sensitive to strong acids/bases due to hydrolyzable carbamate and sulfide groups. Store at 2–8°C under inert gas .

Crystallinity and Melting Point

Analogous sulfonyl derivatives exhibit melting points of 120–125°C . The sulfanyl variant is predicted to melt at 85–90°C due to reduced intermolecular hydrogen bonding.

Applications and Biological Relevance

Pharmaceutical Intermediate

The tert-butyl carbamate group serves as a protective strategy in peptidomimetic synthesis. For example, it may facilitate the construction of protease inhibitors targeting viral enzymes .

Material Science

Sulfanyl groups participate in radical-mediated polymerizations. This compound could act as a chain-transfer agent in polystyrene production, though experimental validation is needed.

ParameterGuideline
ToxicityLD₅₀ (rat, oral): >2000 mg/kg (estimated)
Storage2–8°C, argon atmosphere
HazMat ClassificationUN2811 (Toxic Solid, Organic)

Comparative Analysis with Analogues

FeatureSulfanyl DerivativeSulfonyl Derivative
PolarityLow (logP ≈ 3.1)High (logP ≈ 1.8)
Synthetic ComplexityModerateHigh (requires oxidation)
Biological Half-LifeLonger (predicted)Shorter

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis routes to access enantiopure forms.

  • Antimicrobial Screening: Evaluating thioether-containing compounds against drug-resistant pathogens.

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